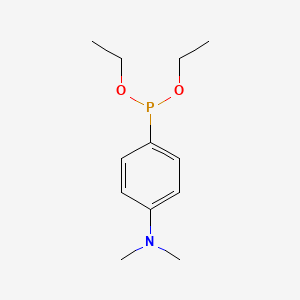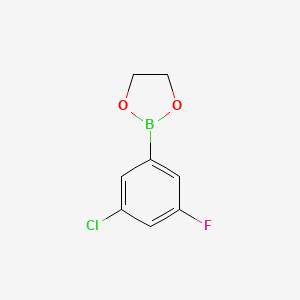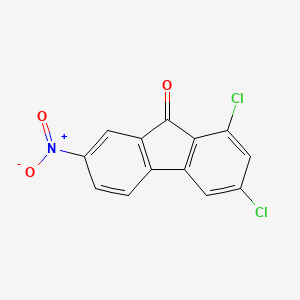
4-diethoxyphosphanyl-N,N-dimethyl-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-diethoxyphosphanyl-N,N-dimethyl-aniline is an organic compound with the molecular formula C12H20NO2P It is a derivative of aniline, featuring a dimethylamino group and a diethoxyphosphanyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-diethoxyphosphanyl-N,N-dimethyl-aniline typically involves the reaction of N,N-dimethylaniline with diethyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
N,N-dimethylaniline+diethyl phosphite→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-diethoxyphosphanyl-N,N-dimethyl-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The compound can participate in substitution reactions, where the diethoxyphosphanyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Products with different functional groups replacing the diethoxyphosphanyl group.
Applications De Recherche Scientifique
4-diethoxyphosphanyl-N,N-dimethyl-aniline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-diethoxyphosphanyl-N,N-dimethyl-aniline involves its interaction with molecular targets through its phosphanyl and dimethylamino groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can act as a ligand, coordinating with metal centers to facilitate chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylaniline: A simpler derivative of aniline with only a dimethylamino group.
Diethyl 4-dimethylaminophenylphosphonate: Another compound with similar functional groups but different structural arrangement.
Uniqueness
4-diethoxyphosphanyl-N,N-dimethyl-aniline is unique due to the presence of both diethoxyphosphanyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
63620-84-8 |
|---|---|
Formule moléculaire |
C12H20NO2P |
Poids moléculaire |
241.27 g/mol |
Nom IUPAC |
4-diethoxyphosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C12H20NO2P/c1-5-14-16(15-6-2)12-9-7-11(8-10-12)13(3)4/h7-10H,5-6H2,1-4H3 |
Clé InChI |
PZTUCRXSJUYAEW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(C1=CC=C(C=C1)N(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 3,5-dichloro-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B13998969.png)
![1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B13998972.png)

![Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]-](/img/structure/B13998983.png)
![2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol](/img/structure/B13998986.png)


![2-[4-Methyl-1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol](/img/structure/B13998994.png)
